molecular formula C17H20F2N4O3S B609743 Omarigliptin CAS No. 1226781-44-7

Omarigliptin

Numéro de catalogue: B609743
Numéro CAS: 1226781-44-7
Poids moléculaire: 398.4 g/mol
Clé InChI: MKMPWKUAHLTIBJ-ISTRZQFTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Omarigliptin, également connu sous le nom de MK-3102, est un médicament antidiabétique oral puissant et à action prolongée appartenant à la classe des inhibiteurs de la dipeptidyl peptidase-4 (DPP-4). Il est utilisé pour le traitement une fois par semaine du diabète de type 2. This compound agit en inhibant l'enzyme DPP-4, ce qui augmente les niveaux d'hormones incrétines telles que le peptide-1 semblable au glucagon (GLP-1) et le peptide insulinotrope dépendant du glucose (GIP). Ces hormones contribuent à réguler la glycémie en augmentant la sécrétion d'insuline, en diminuant la libération de glucagon et en ralentissant la vidange gastrique .

Méthodes De Préparation

La synthèse de l'Omarigliptin implique plusieurs étapes clés, notamment l'utilisation de réactions catalysées par le ruthénium. La voie de synthèse comprend généralement les étapes suivantes :

    Résolution cinétique dynamique (DKR) : Une α-aminocétone racémique est réduite pour fixer deux centres stéréogènes contigus.

    Cycloisomérisation : Un alcool bis-homopropargylique subit une cycloisomérisation pour former un dihydropyranne.

    Oxydation catalysée par le ruthénium : Le dihydropyranne est oxydé pour former la pyrannone désirée.

Les méthodes de production industrielle de l'this compound impliquent le passage à l'échelle de ces réactions pour atteindre des rendements et une pureté élevés. Le procédé comprend l'utilisation de catalyseurs efficaces et de conditions de réaction optimisées pour garantir la reproductibilité et la possibilité de mise à l'échelle de la synthèse .

Analyse Des Réactions Chimiques

Liquid-Liquid Extraction (LLE) Optimization

Omarigliptin’s extraction from human plasma involves a tertiary butyl methyl ether–diethyl ether (TBME-DEE) mixture, achieving 98.5% recovery with minimal emulsion formation. Acetonitrile acts as a diluent for the internal standard (alogliptin), enhancing reproducibility and reducing matrix effects .

ParameterValue/Description
Extraction solventTBME-DEE (1:1 v/v)
Recovery efficiency98.5%
Internal standardAlogliptin (10 µL in acetonitrile)
Matrix effect reduction≤5% variability

Chromatographic and Mass Spectrometric Conditions

LC-MS/MS analysis employs a Zorbax SB-C18 column (1.8 µm, 50 × 2.1 mm) with an isocratic mobile phase of acetonitrile/0.3% formic acid (90:10, v/v) . Key parameters include:

ParameterValue
Flow rate0.3 mL/min
Injection volume10 µL
Run time1.2 min
Column temperature25°C
Detection modePositive ESI

Mass transitions (MRM):

  • This compound: m/z 399.2 → 153.0 (40 V cone voltage, 50 eV collision energy)

  • Alogliptin (IS): m/z 340.2 → 116.0 (30 V cone voltage, 55 eV collision energy)

Blood-Brain Barrier (BBB) Penetration and Formulation

This compound’s lipophilicity (logP = 1.8) enables BBB crossing, achieving a brain/plasma ratio of 0.22 after oral administration. Intranasal delivery with sodium lauryl sulfate (SLS) enhances this ratio to 0.72 (3.3× improvement) .

RouteBrain GLP-1 IncreaseBBB Penetration Ratio
Oral1.8× baseline0.22
Intranasal (SLS)2.6× baseline0.72

Key interactions:

  • Solubilization: SLS micelles improve drug solubility via hydrophobic interactions.

  • Enhancement: SLS disrupts nasal mucosa, increasing paracellular transport .

Stability and Degradation

This compound remains stable in plasma under:

  • Freeze-thaw cycles (3 cycles, −80°C to 25°C).

  • Short-term storage (24 hr at 25°C).

  • Long-term storage (30 days at −80°C) .

No significant degradation occurs under acidic (0.1% formic acid) or oxidative (acetonitrile) LC-MS/MS conditions .

Species-Specific Protein Binding

Human plasma exhibits 10–13% lower recovery compared to rat plasma, attributed to stronger drug-protein binding in humans .

Applications De Recherche Scientifique

Clinical Trials and Meta-Analyses

Numerous clinical trials have established the efficacy of omarigliptin in reducing hemoglobin A1c (HbA1c) levels and fasting plasma glucose (FPG) in patients with T2DM. A meta-analysis involving 16 randomized controlled trials with 8,804 participants demonstrated that this compound significantly reduced HbA1c levels compared to placebo and other antihyperglycemic agents (mean difference of -0.58%) .

Key Findings from Clinical Studies:

  • HbA1c Reduction : In one study, this compound resulted in a reduction of HbA1c by 0.61% after 16 weeks compared to placebo .
  • FPG Reduction : Another analysis indicated a decrease in FPG by 0.48 mmol/L when compared to control groups .
  • Achievement of Glycemic Targets : this compound increased the number of participants achieving HbA1c < 7.0% by 103% compared to controls .

Safety Profile

This compound has been reported to have a favorable safety profile. Adverse events (AEs) were similar across treatment groups, with no significant differences in serious AEs or hypoglycemic events when compared to placebo . The incidence of symptomatic hypoglycemia was slightly higher in the this compound group but did not lead to severe cases .

Repositioning Potential

Recent studies have explored the potential for repositioning this compound for other therapeutic applications, particularly in neurodegenerative diseases such as Parkinson's disease. Research indicates that this compound is capable of crossing the blood-brain barrier (BBB), which is a significant finding since most DPP-4 inhibitors do not have this capability .

Neuroprotective Effects

  • Mechanism : By crossing the BBB, this compound may exert neuroprotective effects through increased brain concentrations of glucagon-like peptide-1 (GLP-1), which has been associated with neuroprotection and improved cognitive function .
  • Intranasal Formulation : An intranasal formulation has been developed to enhance delivery and efficacy, showing a 3.3-fold increase in brain/plasma ratio compared to oral administration .

Summary of Applications

Application AreaFindings
Type 2 Diabetes Management Significant reductions in HbA1c and FPG; well-tolerated with minimal adverse effects.
Neurodegenerative Diseases Potential as an antiparkinsonian agent due to ability to cross BBB and enhance GLP-1 levels.

Mécanisme D'action

Omarigliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). These hormones lower blood glucose concentrations by increasing insulin secretion and decreasing glucagon release in a glucose-dependent manner . The molecular targets of this compound include the DPP-4 enzyme and the incretin hormone pathways .

Activité Biologique

Omarigliptin, a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, has gained attention for its potential in treating type 2 diabetes mellitus (T2DM) and its emerging applications in neuroprotection. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, and potential repurposing as a neuroprotective agent.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Profile
this compound exhibits a unique pharmacokinetic profile characterized by:

  • Rapid Absorption : Peak plasma concentrations are typically reached within 0.5 to 4 hours post-administration .
  • Long Half-Life : The terminal half-life exceeds 100 hours, allowing for once-weekly dosing .
  • Dose Proportionality : Studies show that the area under the curve (AUC) and maximum concentration (C_max) increase dose-dependently within the therapeutic range of 1 to 50 mg .

Pharmacodynamic Effects
The primary mechanism of action involves the inhibition of DPP-4, which leads to increased levels of active glucagon-like peptide-1 (GLP-1). Key findings include:

  • DPP-4 Inhibition : Inhibition levels range from approximately 77% to 89% at 168 hours post-dose, indicating sustained activity over the dosing interval .
  • GLP-1 Stabilization : this compound stabilizes active GLP-1 levels, enhancing glucose-dependent insulin secretion and reducing glucagon secretion .

Table 1: Summary of Pharmacokinetic and Pharmacodynamic Data

ParameterValue
Absorption Time0.5 - 4 hours
Terminal Half-Life>100 hours
DPP-4 Inhibition (%)77% - 89% at 168 hours
AUC Dose ProportionalityYes
Recommended Dose Range1 - 50 mg once weekly

Case Studies and Research Findings

Recent studies have explored the potential of this compound beyond its role as a DPP-4 inhibitor. Notably, research indicates its ability to cross the blood-brain barrier (BBB), suggesting possible applications in neurodegenerative diseases such as Parkinson's disease.

Neuroprotective Potential

A study demonstrated that this compound's low molecular weight and lipophilicity enable it to penetrate the BBB effectively. This was evidenced by a significant increase in brain GLP-1 concentration following intranasal administration compared to oral dosing .

Table 2: Neuroprotective Study Results

Administration RouteBrain/Plasma RatioGLP-1 Concentration Increase
OralBaselineControl Group
Intranasal3.3-fold increase2.6-fold increase

Propriétés

IUPAC Name

(2R,3S,5R)-2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N4O3S/c1-27(24,25)23-7-10-6-22(8-16(10)21-23)12-5-15(20)17(26-9-12)13-4-11(18)2-3-14(13)19/h2-4,7,12,15,17H,5-6,8-9,20H2,1H3/t12-,15+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMPWKUAHLTIBJ-ISTRZQFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=C2CN(CC2=N1)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1C=C2CN(CC2=N1)[C@@H]3C[C@@H]([C@H](OC3)C4=C(C=CC(=C4)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153678
Record name Omarigliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226781-44-7
Record name Omarigliptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226781-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Omarigliptin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1226781447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omarigliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11992
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Omarigliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1226781-44-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OMARIGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVP59Q4JE1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Omarigliptin
Reactant of Route 2
Omarigliptin
Reactant of Route 3
Omarigliptin
Reactant of Route 4
Omarigliptin
Reactant of Route 5
Omarigliptin
Reactant of Route 6
Omarigliptin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.